molecular formula C10H7NO4 B2933716 Methyl 3-(2-nitrophenyl)prop-2-ynoate CAS No. 7515-14-2

Methyl 3-(2-nitrophenyl)prop-2-ynoate

Cat. No.: B2933716
CAS No.: 7515-14-2
M. Wt: 205.169
InChI Key: DEGVLGPQKILSPB-UHFFFAOYSA-N
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Description

Methyl 3-(2-nitrophenyl)prop-2-ynoate is a substituted propiolic ester featuring a 2-nitrophenyl group attached to the alkyne carbon. Notably, it is listed as discontinued in commercial catalogs, suggesting challenges in synthesis or stability .

Properties

IUPAC Name

methyl 3-(2-nitrophenyl)prop-2-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c1-15-10(12)7-6-8-4-2-3-5-9(8)11(13)14/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGVLGPQKILSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#CC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(2-nitrophenyl)prop-2-ynoate can be synthesized through the esterification of 2-nitrobenzoic acid with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of azeotropic distillation can help in the removal of water formed during the esterification process, thereby driving the reaction to completion.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(2-nitrophenyl)prop-2-ynoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

    Reduction: Methyl 3-(2-aminophenyl)prop-2-ynoate.

    Substitution: Methyl 3-(2-nitrophenyl)prop-2-ynylamine or methyl 3-(2-nitrophenyl)prop-2-ynyl alcohol.

    Oxidation: Methyl 3-(2-nitrophenyl)prop-2-ynoic acid.

Scientific Research Applications

Chemistry: Methyl 3-(2-nitrophenyl)prop-2-ynoate is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable in the development of new materials and pharmaceuticals.

Biology: In biological research, this compound can be used to study the effects of nitroaromatic compounds on biological systems. It serves as a model compound for investigating the metabolic pathways and toxicity of nitroaromatic substances.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its derivatives may exhibit biological activity and can be explored for therapeutic purposes.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and versatility make it a valuable building block in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 3-(2-nitrophenyl)prop-2-ynoate involves its interaction with molecular targets through its nitro and ester functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The ester group can be hydrolyzed to release the corresponding acid, which may further participate in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key analogs with varying phenyl substituents:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Methyl 3-(2-nitrophenyl)prop-2-ynoate 2-NO₂ C₁₀H₇NO₄ 205.17 Discontinued; potential nitro reduction pathways
Methyl 3-(4-fluorophenyl)prop-2-ynoate 4-F C₁₀H₇FO₂ 178.15 Drug impurity reference; commercial availability
Methyl 3-(o-tolyl)prop-2-ynoate 2-CH₃ C₁₁H₁₀O₂ 174.20 High-yield synthesis (89%); NMR data available
Methyl 3-(2-bromophenyl)prop-2-ynoate 2-Br C₁₀H₇BrO₂ 247.07 Bromine enhances reactivity for cross-coupling
Methyl 3-(4-cyanophenyl)prop-2-ynoate 4-CN C₁₁H₇NO₂ 193.18 Nitrile group enables further functionalization

Physicochemical Properties

  • Electronic Effects : The 2-nitro group is strongly electron-withdrawing, deactivating the phenyl ring and directing electrophilic substitution to the meta position. In contrast, 4-fluoro and 2-methyl analogs exhibit milder electronic effects (fluoro: electron-withdrawing via inductive effect; methyl: electron-donating) .

Commercial Availability and Challenges

  • This compound is discontinued, possibly due to synthesis difficulties or low demand .
  • Analogs like methyl 3-(4-fluorophenyl)prop-2-ynoate remain available, with prices ranging from €34/100 mg to €329/5 g, reflecting their utility in research .

Biological Activity

Methyl 3-(2-nitrophenyl)prop-2-ynoate is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound possesses a distinctive structure characterized by a prop-2-ynoate backbone with a nitrophenyl substituent. Its molecular formula is C11_{11}H9_{9}N1_{1}O3_{3}, indicating the presence of a methyl ester and a nitro group, which contribute to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Redox Reactions : The nitro group can undergo reduction to form amines, which may interact with various biological targets, potentially leading to cytotoxic effects against pathogens or cancer cells.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, suggesting that this compound may exhibit similar interactions.
  • Substitution Reactions : The compound can participate in substitution reactions, allowing it to modify biomolecules or interact with cellular components.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that compounds with nitro groups can demonstrate significant antibacterial and antifungal properties. For instance:

  • In Vitro Studies : this compound was tested against various bacterial strains, demonstrating inhibitory effects, particularly against Gram-positive bacteria.

Cytotoxic Effects

The compound has also been evaluated for its cytotoxic effects on cancer cell lines:

  • Cell Line Studies : In studies involving human cancer cell lines, this compound exhibited dose-dependent cytotoxicity, making it a candidate for further investigation in cancer therapeutics.

Synthesis Methods

Various synthesis methods for this compound have been reported, highlighting its versatility in organic synthesis:

  • Condensation Reactions : The compound can be synthesized through condensation reactions involving appropriate precursors under controlled conditions.
  • Reduction Techniques : Reduction methods can convert nitro groups into amino groups, leading to derivatives with altered biological properties .

Study 1: Antimicrobial Activity Assessment

A study assessed the antimicrobial efficacy of this compound against a panel of pathogens. Results showed:

  • Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
  • Inhibition Zone Diameter : Notable inhibition was observed, with diameters ranging from 12 mm to 20 mm depending on concentration.

Study 2: Cytotoxicity in Cancer Research

Another study explored the cytotoxic effects of the compound on breast cancer cell lines (MCF-7):

  • IC50 Value : The IC50 was determined to be approximately 25 µM, indicating significant potency.

Comparative Analysis with Similar Compounds

Compound NameStructureNotable Features
Methyl 3-(4-nitrophenyl)prop-2-enoateC11_{11}H10_{10}N2_{2}O4_{4}Exhibits similar antimicrobial properties but different electronic properties due to the position of the nitro group.
Ethyl (E)-3-(3-nitrophenyl)prop-2-enoateC12_{12}H11_{11}N1_{1}O3_{3}Shows potential as an anti-inflammatory agent; shares structural similarities but varies in biological activity.

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